5-Cyanothiophene-2-carboxylic acid

Overview

Description

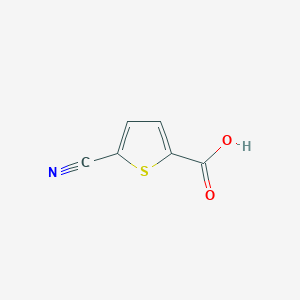

5-Cyanothiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a cyano (-CN) group at position 5 and a carboxylic acid (-COOH) group at position 2. This structure confers unique electronic properties due to the strong electron-withdrawing nature of the cyano group, enhancing the compound’s acidity and reactivity. It is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of Dasabuvir (ABT-333), a hepatitis C virus NS5B polymerase inhibitor . Its role in medicinal chemistry stems from its ability to modulate pharmacokinetic properties and participate in nucleophilic substitution or coupling reactions.

Biological Activity

5-Cyanothiophene-2-carboxylic acid (C6H3NO2S) is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a cyano group and a carboxylic acid group at the 5-position. This configuration contributes to its distinctive electronic properties, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H3NO2S |

| Molar Mass | 153.16 g/mol |

| Functional Groups | Thiophene, Carboxylic Acid, Cyano |

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, potentially mitigating oxidative stress in cells .

- Enzyme Inhibition : There is evidence indicating that compounds derived from thiophene can inhibit carbohydrate-hydrolyzing enzymes, which may have implications for metabolic disorders such as diabetes .

- Anti-inflammatory Effects : Thiophene-based compounds have been shown to modulate inflammatory pathways, possibly through the inhibition of NF-kappa-B activation and modulation of cytokine production .

- Antiviral Potential : Similar compounds have demonstrated the ability to interfere with viral replication mechanisms by blocking specific cellular pathways involved in viral entry and replication .

Case Study 1: Antioxidant and Enzyme Inhibition

A study published in Molecules investigated the antioxidant activity of thiophene derivatives, including this compound. The results indicated significant inhibition of reactive oxygen species (ROS) production in vitro, suggesting potential applications in oxidative stress-related conditions . Furthermore, enzyme assays demonstrated that these compounds effectively inhibited alpha-glucosidase activity, which is crucial for glucose metabolism.

Case Study 2: Anti-inflammatory Mechanisms

Research has shown that thiophene derivatives can suppress inflammatory responses by downregulating pro-inflammatory cytokines. For instance, in cell culture experiments, this compound was found to reduce the expression of TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various therapeutic applications:

- Diabetes Management : Due to its enzyme inhibition properties, it may serve as a lead compound for developing anti-diabetic drugs.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways positions it as a candidate for treating chronic inflammatory diseases.

- Antiviral Agents : By targeting viral replication mechanisms, it could contribute to the development of new antiviral therapies.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Anticoagulants

One of the primary applications of 5-cyanothiophene-2-carboxylic acid is as an intermediate in the synthesis of rivaroxaban, a novel anticoagulant developed by Bayer and Johnson & Johnson. Rivaroxaban acts as a direct inhibitor of Factor Xa, making it effective for the prevention and treatment of thromboembolic disorders such as deep vein thrombosis and pulmonary embolism. The synthesis pathway typically involves chlorination and subsequent transformations that utilize this compound to achieve high selectivity and yield .

1.2 Other Pharmaceutical Intermediates

Beyond rivaroxaban, this compound serves as a precursor for various other medicinal compounds. Its functional groups allow for further derivatization, leading to the development of other therapeutic agents targeting different biological pathways. The ability to modify the thiophene ring enhances its pharmacological properties, making it a versatile building block in drug design .

Material Science Applications

2.1 Organic Electronics

This compound has potential applications in organic electronics, particularly in the development of organic semiconductors. The thiophene moiety is known for its excellent electrical conductivity and stability, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into polymer matrices can enhance charge transport properties, leading to improved device performance .

2.2 Dyes and Pigments

The compound's structural features also lend themselves to applications in dye chemistry. Its ability to form stable complexes with metals can be exploited in the production of dyes for textiles and other materials. The carboxylic acid group facilitates binding to various substrates, enhancing colorfastness and stability under light exposure .

Biological Research Applications

3.1 Inhibitory Studies

Research has indicated that derivatives of thiophene-2-carboxylic acids exhibit inhibitory effects on certain enzymes, including HCV NS5B polymerase. These findings suggest that this compound could be explored further for its potential antiviral properties . The structural modifications possible with this compound allow for the design of potent inhibitors that could lead to new antiviral therapies.

3.2 Proteomics Research

This compound has been identified as a biochemical tool in proteomics research. Its ability to interact with specific proteins makes it useful for studying protein functions and interactions within biological systems . This application is particularly relevant in understanding disease mechanisms at the molecular level.

Case Studies

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 5-Cyanothiophene-2-carboxylic acid in laboratory settings?

- Methodological Answer : Handling requires adequate ventilation to prevent inhalation of dust or vapors, as recommended for structurally similar thiophene derivatives . Avoid contact with incompatible materials such as strong oxidizing agents, acids, or bases, which may trigger hazardous decomposition (e.g., sulfur oxides) . Use personal protective equipment (PPE), including nitrile gloves and chemical goggles. For spills, sweep material into sealed containers to prevent environmental release, following protocols for thiophene-based carboxylic acids .

Q. How can researchers confirm the stability of this compound under experimental conditions?

- Methodological Answer : Stability testing should include thermal analysis (TGA/DSC) to identify decomposition thresholds. Analogous thiophene-carboxylic acids exhibit stability under normal conditions but degrade in the presence of strong acids/bases . Store the compound in a cool, dry environment, and monitor for color changes or gas evolution during reactions. Pre-experiment compatibility checks with reagents are advised to avoid hazardous interactions .

Q. What are the recommended analytical techniques for characterizing this compound?

- Methodological Answer : Use a combination of spectroscopic methods:

- NMR (¹H/¹³C) to confirm the cyano and carboxylic substituents on the thiophene ring.

- FT-IR to identify characteristic peaks (e.g., C≡N stretch ~2200 cm⁻¹, carboxylic O-H ~2500–3300 cm⁻¹).

- Mass spectrometry (HRMS) for molecular ion validation.

Cross-reference data with high-quality databases like NIST Chemistry WebBook for accuracy .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to enhance yield and purity?

- Methodological Answer : Optimize cyanide introduction via nucleophilic substitution or Pd-catalyzed cyanation on a pre-functionalized thiophene scaffold. Reaction conditions (temperature, solvent polarity, and catalyst loading) should be systematically varied. For example, using DMF as a solvent with CuCN or KCN under reflux may improve cyanation efficiency . Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Employ deuterated solvents (DMSO-d₆ or CDCl₃) to standardize NMR conditions. Computational tools (DFT calculations) can predict vibrational frequencies and chemical shifts, aiding in peak assignment . For ambiguous mass spectrometry fragments, tandem MS/MS or isotopic labeling provides clarity .

Q. How does this compound participate in medicinal chemistry applications, such as protease inhibitor design?

- Methodological Answer : The compound’s cyano and carboxylic groups enable hydrogen bonding and electrostatic interactions with enzyme active sites. In Dasabuvir (HCV protease inhibitor), the thiophene core contributes to planar rigidity, enhancing target affinity . Researchers can modify substituents to tune pharmacokinetic properties (e.g., methyl ester prodrugs for improved bioavailability) .

Q. What environmental precautions are necessary when disposing of waste containing this compound?

- Methodological Answer : Avoid aqueous discharge due to potential toxicity to aquatic organisms. Incineration in a certified hazardous waste facility is preferred, with scrubbing systems to capture sulfur oxides . For lab-scale disposal, neutralize acidic byproducts with sodium bicarbonate before containment .

Q. How can researchers mitigate thermal decomposition risks during high-temperature reactions?

- Methodological Answer : Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation. Use temperature-controlled setups (e.g., oil baths with probes) to maintain stability below decomposition thresholds (~200°C for analogous compounds) . Real-time monitoring via in-situ FT-IR or GC-MS detects early degradation .

Q. Data Contradiction and Validation

Q. How should conflicting reports about the reactivity of this compound with Grignard reagents be addressed?

- Methodological Answer : Contradictions may stem from varying reaction conditions (e.g., solvent, temperature). Replicate experiments in anhydrous THF at −78°C to minimize side reactions. Compare results with control reactions using non-cyanated thiophene analogs. Publish findings with detailed procedural metadata to clarify discrepancies .

Q. What validation steps ensure the accuracy of computational models predicting the compound’s electronic properties?

Comparison with Similar Compounds

A comparative analysis of 5-cyanothiophene-2-carboxylic acid with structurally related thiophene derivatives highlights critical differences in substituent effects, applications, and physicochemical properties. Below is a detailed comparison:

Table 1: Comparative Analysis of Thiophene-2-carboxylic Acid Derivatives

Key Research Findings

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): The -CN group in this compound significantly lowers the pKa (~1.5–2.0) compared to the -Cl analog (pKa ~2.5–3.0), enhancing its nucleophilic reactivity in coupling reactions .

- Steric and Electronic Modulation: The phenyl group in 5-phenylthiophene-2-carboxylic acid introduces steric hindrance, reducing reaction rates in SNAr pathways but improving π-π stacking in material science applications .

Pharmaceutical Relevance

- This compound is integral to Dasabuvir’s structure, where the cyano group stabilizes the molecule’s interaction with the NS5B polymerase active site .

- 5-Chlorothiophene-2-carboxylic acid is a critical impurity in Rivaroxaban (anticoagulant), necessitating strict purity controls during synthesis (>95% GC purity) .

Physicochemical Properties

- Solubility: The cyano derivative exhibits lower aqueous solubility than the chloro analog due to reduced polarity, but higher solubility in organic solvents like DMF .

- Thermal Stability: Thiazole-containing derivatives (e.g., 2-(5-chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid) demonstrate superior thermal stability (decomposition >250°C) compared to simpler thiophenes .

Preparation Methods

General Synthetic Strategies for 5-Cyanothiophene-2-carboxylic Acid

Starting Material Selection

- Commonly, 2-thiophenecarboxylic acid or its derivatives serve as the starting scaffold.

- Functionalization at the 5-position is achieved via directed lithiation or halogenation followed by cyanation.

Directed Lithiation and Carboxylation

- A method analogous to the preparation of 5-chlorothiophene-2-carboxylic acid involves lithiation at the 5-position using n-butyllithium at low temperatures (≤ -30 °C), followed by quenching with electrophiles such as carbon dioxide to introduce the carboxyl group.

- This approach ensures regioselective lithiation at the 5-position due to the directing effect of the carboxyl group at position 2.

- For cyanation, after lithiation, the intermediate organolithium species can be reacted with electrophilic cyanide sources (e.g., cyanogen bromide or copper(I) cyanide) to introduce the cyano group.

Halogenation Followed by Cyanation

- Another approach involves halogenation (chlorination or bromination) at the 5-position of 2-thiophenecarboxylic acid or 2-thiophenecarboxaldehyde.

- The halogenated intermediate (e.g., 5-chlorothiophene-2-carboxylic acid) can then undergo nucleophilic substitution with cyanide ions (e.g., KCN, NaCN) under suitable conditions to replace the halogen with a cyano group.

- This two-step method is supported by patents describing the preparation of 5-chlorothiophene-2-carboxylic acid as a key intermediate.

Detailed Preparation Method Example (Hypothetical Based on Related Chemistry)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-Thiophenecarboxylic acid, n-Butyllithium (1.1 eq), THF, -30 °C | Directed lithiation at 5-position | Formation of 5-lithio-2-thiophenecarboxylic acid intermediate |

| 2 | Electrophilic cyanide source (e.g., CuCN), -30 to 0 °C | Cyanation of lithio intermediate | Introduction of cyano group at 5-position |

| 3 | Acidic workup (HCl) | Quenching and isolation | This compound obtained |

Research Findings and Notes

- The lithiation-cyanation route offers high regioselectivity and yields but requires strict temperature control and anhydrous conditions.

- Halogenation-cyanation methods rely on the availability of halogenated intermediates and may involve harsher conditions or longer reaction times.

- Purification typically involves acid-base extraction, recrystallization, or chromatography to achieve high purity.

- Safety considerations include handling of n-butyllithium (pyrophoric) and cyanide reagents (toxic).

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Directed Lithiation + Cyanation | 2-Thiophenecarboxylic acid | n-Butyllithium, CuCN | Low temp (-30 °C), inert atmosphere | High regioselectivity, good yield | Requires strict control, pyrophoric reagents |

| Halogenation + Nucleophilic Substitution | 2-Thiophenecarboxylic acid or aldehyde | Cl2 or Br2, KCN/NaCN | Moderate temp, aqueous or organic solvents | Uses stable intermediates | Multi-step, potential side reactions |

| One-Pot Synthesis (Hypothetical) | 2-Thiophenecarboxaldehyde | Chlorinating agent, NaOH, Cl2, cyanide source | Controlled temp, sequential addition | Efficient, less waste | Complex optimization needed |

Properties

IUPAC Name |

5-cyanothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPWVQLXFIZKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423579 | |

| Record name | 5-cyanothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59786-39-9 | |

| Record name | 5-cyanothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyanothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.